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molecular formula C9H17N3 B6320430 1-Hexyl-1H-pyrazol-3-amine CAS No. 1003011-96-8

1-Hexyl-1H-pyrazol-3-amine

Cat. No. B6320430
M. Wt: 167.25 g/mol
InChI Key: OVKMNTSMQHMYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935699B2

Procedure details

3-Nitro-1-hexyl-1H-pyrazole (118 mg, 0.60 mmol) was dissolved in ethyl acetate (3 mL) and methanol (3 mL) was added. Palladium, 10 wt. % on activated carbon, wet (˜50 mg) was added to the reaction. The vial was charged with hydrogen gas (via balloon) and the reaction stirred for 16 h at 25° C. The mixture was passed through a plug of celite and concentrated in vacuo afforded 1-hexyl-1H-pyrazol-3-ylamine (88 mg, 88%) as a golden oil: ESI-LRMS m/e calcd for C9H17N3 [M+] 167.15, found 168.4 [M+H+].
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:8]=[CH:7][N:6]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[N:5]=1)([O-])=O.CO.[H][H]>C(OCC)(=O)C.[Pd]>[CH2:9]([N:6]1[CH:7]=[CH:8][C:4]([NH2:1])=[N:5]1)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
118 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=NN(C=C1)CCCCCC
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for 16 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CCCCC)N1N=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 88 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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